molecular formula C9H15N B2415050 1-But-3-ynyl-3,3-dimethylazetidine CAS No. 1875954-36-1

1-But-3-ynyl-3,3-dimethylazetidine

Cat. No. B2415050
CAS RN: 1875954-36-1
M. Wt: 137.226
InChI Key: DEXKFAAPSSCDPE-UHFFFAOYSA-N
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Description

“1-But-3-ynyl-3,3-dimethylazetidine” is a chemical compound with the CAS Number: 1875954-36-1 . It has a molecular weight of 137.22 .


Synthesis Analysis

The synthesis of 3,3-dimethylazetidines, which is a class of compounds that “this compound” belongs to, can be achieved via an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines . This approach provides a convenient route to 3,3-dimethylazetidines in a highly diastereoselective manner .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H15N/c1-4-5-6-10-7-9(2,3)8-10/h1H,5-8H2,2-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It has a molecular weight of 137.22 .

Scientific Research Applications

Synthesis Methods and Applications

  • Diastereoselective Synthesis : A significant application of 1-But-3-ynyl-3,3-dimethylazetidine is in diastereoselective synthesis. An iodine-mediated intramolecular cyclization reaction of γ-prenylated amines has been developed for the highly diastereoselective synthesis of 3,3-dimethylazetidines, including variants like this compound. This approach is crucial for synthesizing bioactively important 3,3-dimethylazetidines and extends the application of γ-prenylated amine synthons in organic synthesis (Jin et al., 2016).

  • Chemical Synthesis Intermediates : this compound is a key intermediate in the preparation of various chemical compounds. For example, it plays a role in synthesizing premafloxacin, an antibiotic for pathogens of veterinary importance, demonstrating its significance in pharmaceutical synthesis (Fleck et al., 2003).

  • Cyclization Pathways : The compound is also involved in theoretical studies of cyclization pathways, such as the reaction of N,N'-dimethylcarbodiimide with (1E,2E)-N-(but-2-en-1-ylidene)triflamide. Understanding these pathways can inform the development of new synthetic methods in organic chemistry (Shainyan et al., 2017).

  • Photoelectric Conversion : this compound derivatives have been used in dye-sensitized solar cells to improve photoelectric conversion efficiency. This application demonstrates the potential of these compounds in renewable energy technologies (Wu et al., 2009).

  • Catalysis and Synthesis : It is also used in palladium-catalyzed coupling reactions, an important method in the field of organometallic chemistry. This indicates its role in facilitating chemical reactions that are significant in various industrial and research applications (Marinetti et al., 2000).

Safety and Hazards

The safety data sheet (SDS) for “1-But-3-ynyl-3,3-dimethylazetidine” provides information on its hazards, handling, and first-aid measures . For detailed safety information, it’s recommended to refer to the SDS.

properties

IUPAC Name

1-but-3-ynyl-3,3-dimethylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-4-5-6-10-7-9(2,3)8-10/h1H,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXKFAAPSSCDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)CCC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1875954-36-1
Record name 1-(but-3-yn-1-yl)-3,3-dimethylazetidine
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